molecular formula C15H14BrNO4 B13726521 Methyl 5-bromo-6-((4-methoxybenzyl)oxy)picolinate

Methyl 5-bromo-6-((4-methoxybenzyl)oxy)picolinate

Cat. No.: B13726521
M. Wt: 352.18 g/mol
InChI Key: GWHWCVXIRSMCTM-UHFFFAOYSA-N
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Description

5-Bromo-6-(4-methoxybenzyloxy)-pyridine-2-carboxylic acid methyl ester: is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxybenzyloxy group at the 6th position, and a carboxylic acid methyl ester group at the 2nd position of the pyridine ring. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(4-methoxybenzyloxy)-pyridine-2-carboxylic acid methyl ester typically involves multiple steps:

    Methoxybenzyloxy Substitution: The 6th position of the pyridine ring is substituted with a methoxybenzyloxy group through a nucleophilic substitution reaction. This can be done using 4-methoxybenzyl alcohol and a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Esterification: The carboxylic acid group at the 2nd position is esterified using methanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyloxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom or the ester group, resulting in debromination or the formation of the corresponding alcohol.

    Substitution: The bromine atom at the 5th position can be substituted with various nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium amide (NaNH2) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 5-bromo-6-(4-methoxybenzyloxy)-pyridine-2-carboxylic acid or 5-bromo-6-(4-methoxybenzyloxy)-pyridine-2-methanol.

    Substitution: Formation of 5-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: : The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry.

Biology: : In biological research, this compound can be used as a probe to study enzyme-substrate interactions and receptor binding due to its ability to undergo specific chemical modifications.

Medicine: : The compound’s derivatives have potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features can be exploited to design molecules with specific biological activities.

Industry: : In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science for the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-6-(4-methoxybenzyloxy)-pyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The bromine atom and the methoxybenzyloxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxypyridine: Lacks the methoxybenzyloxy group, making it less versatile in chemical transformations.

    6-(4-Methoxybenzyloxy)-pyridine-2-carboxylic acid methyl ester:

    5-Bromo-6-(4-methoxybenzyloxy)-pyridine: Lacks the carboxylic acid methyl ester group, limiting its use in esterification reactions.

Uniqueness

The presence of the bromine atom, methoxybenzyloxy group, and carboxylic acid methyl ester group in 5-Bromo-6-(4-methoxybenzyloxy)-pyridine-2-carboxylic acid methyl ester makes it a highly versatile compound. Its unique structure allows for a wide range of chemical reactions and applications, distinguishing it from similar compounds.

Properties

Molecular Formula

C15H14BrNO4

Molecular Weight

352.18 g/mol

IUPAC Name

methyl 5-bromo-6-[(4-methoxyphenyl)methoxy]pyridine-2-carboxylate

InChI

InChI=1S/C15H14BrNO4/c1-19-11-5-3-10(4-6-11)9-21-14-12(16)7-8-13(17-14)15(18)20-2/h3-8H,9H2,1-2H3

InChI Key

GWHWCVXIRSMCTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=CC(=N2)C(=O)OC)Br

Origin of Product

United States

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